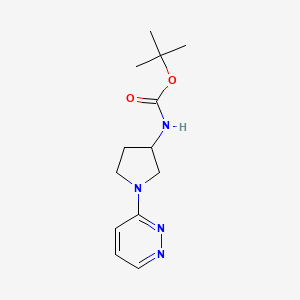![molecular formula C14H11ClN2 B13690065 2-(3-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13690065.png)
2-(3-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a chlorophenyl group and a methyl group attached to the imidazo[1,2-a]pyridine core. The imidazo[1,2-a]pyridine skeleton is known for its diverse biological activities and is used as a scaffold in the development of various therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with an aldehyde and an isocyanide in the presence of a catalyst.
Another approach involves the intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions. The use of non-nucleophilic alcoholic solvents, such as tert-butanol, can increase the yield of the desired product by reducing competing intermolecular reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: Nucleophilic aromatic substitution reactions can be carried out under basic conditions.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or photocatalysis strategies.
Substitution: Basic conditions with non-nucleophilic alcoholic solvents like tert-butanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of novel tetracyclic derivatives .
Applications De Recherche Scientifique
2-(3-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, leading to its diverse biological activities. For example, it has been shown to exhibit antitumor activity by interacting with specific cancer cell lines .
Comparaison Avec Des Composés Similaires
2-(3-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
Zolpidem: A sedative drug with a similar imidazo[1,2-a]pyridine core.
Alpidem: A neurotropic drug with a related structure.
Olprinone: A cardiotonic agent with an imidazo[1,2-a]pyridine scaffold.
These compounds share the imidazo[1,2-a]pyridine core but differ in their specific substituents and biological activities, highlighting the versatility and uniqueness of this compound.
Propriétés
Formule moléculaire |
C14H11ClN2 |
|---|---|
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-5-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2/c1-10-4-2-7-14-16-13(9-17(10)14)11-5-3-6-12(15)8-11/h2-9H,1H3 |
Clé InChI |
PLBHKYFAIKUMPB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC2=NC(=CN12)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(6'-Cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13689982.png)




![Ethyl (4R,5R)-4,5-Dimethyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-4,5-dihydrofuran-2-carboxylate](/img/structure/B13690001.png)


![8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13690031.png)


![3-Acetyl-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13690052.png)
![Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13690053.png)

